molecular formula C10H6F3NO2 B13669335 5-(Trifluoromethoxy)quinolin-4-ol

5-(Trifluoromethoxy)quinolin-4-ol

Cat. No.: B13669335
M. Wt: 229.15 g/mol
InChI Key: ZRWGNWRCSIDGKM-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)quinolin-4-ol is a chemical compound with the molecular formula C10H6F3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group and the hydroxyl group on the quinoline ring imparts unique chemical and physical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 5-chloroquinolin-4-ol, is reacted with a trifluoromethoxy reagent under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(Trifluoromethoxy)quinolin-4-ol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

5-(Trifluoromethoxy)quinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethoxy)quinolin-4-ol
  • 8-(Trifluoromethoxy)quinolin-5-yl boronic acid
  • 4-Hydroxy-6-(trifluoromethoxy)quinoline

Uniqueness

5-(Trifluoromethoxy)quinolin-4-ol is unique due to the specific position of the trifluoromethoxy group on the quinoline ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

5-(trifluoromethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-9(8)7(15)4-5-14-6/h1-5H,(H,14,15)

InChI Key

ZRWGNWRCSIDGKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)C(=C1)OC(F)(F)F

Origin of Product

United States

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